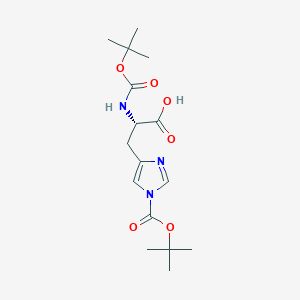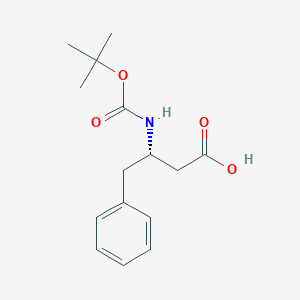
(S)-3-(Boc-amino)-4-phenylbutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
科学的研究の応用
- Application Summary : Boc-protected amino acids are used in the solid-phase synthesis of peptides . The Boc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions.
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, such as trifluoroacetic acid, allowing the amino group to participate in the formation of peptide bonds. After the peptide bond is formed, a new Boc group is added to protect the newly formed amino group, and the process is repeated until the desired peptide sequence is obtained .
-
- Application Summary : Boc-protected amino acids are used in organic synthesis to protect amines, which are good nucleophiles and strong bases, from unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid to convert it into a carbamate. This is achieved using Di-tert-butyl decarbonate and a suitable base .
- Results or Outcomes : The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), allowing for transformations of other functional groups .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of complex peptides .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a peptide with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of drug molecules. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a drug molecule with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of bio-inspired materials. These materials have applications in various fields such as biomedicine, electronics, and energy .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a bio-inspired material with specific properties .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of environmentally friendly materials. These materials have applications in various fields such as waste management and pollution control .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of an environmentally friendly material with specific properties .
将来の方向性
特性
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375820 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-4-phenylbutyric acid | |
CAS RN |
51871-62-6 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

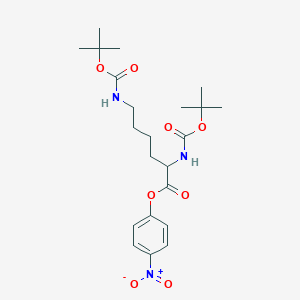
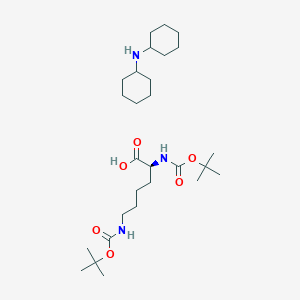

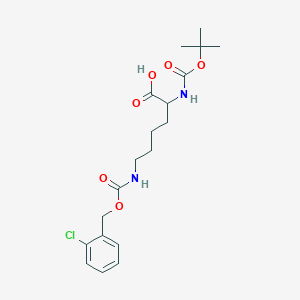
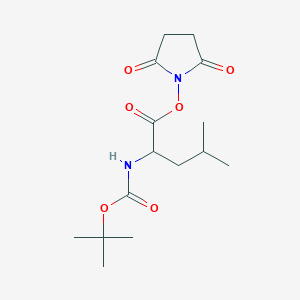

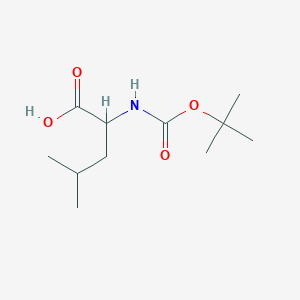
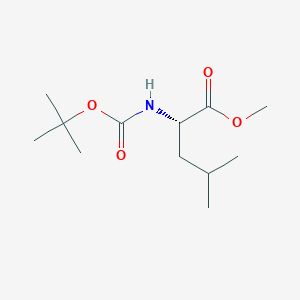

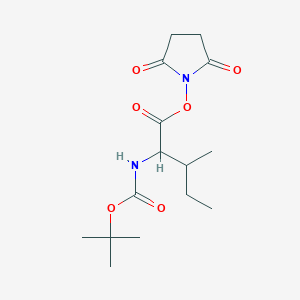
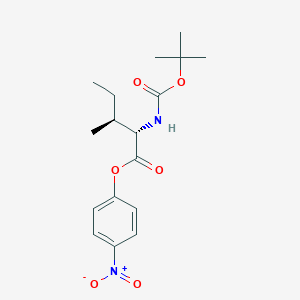
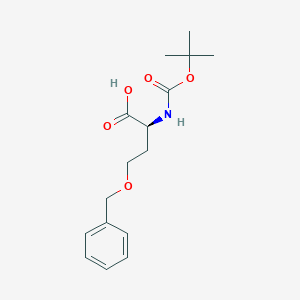
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)
